molecular formula C22H27N3O5S2 B2996167 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide CAS No. 933214-21-2

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide

Cat. No.: B2996167
CAS No.: 933214-21-2
M. Wt: 477.59
InChI Key: LFMDKNPINAHYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide is a useful research compound. Its molecular formula is C22H27N3O5S2 and its molecular weight is 477.59. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the MRGX2 receptor . MRGX2 is a G protein-coupled receptor that plays a crucial role in various physiological processes, including pain perception and inflammation.

Mode of Action

The compound acts as an inhibitor of the MRGX2 receptor . By binding to this receptor, it prevents the activation of downstream signaling pathways, thereby modulating the physiological processes controlled by MRGX2.

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2/c1-4-5-13-25-17-10-6-7-12-19(17)32(27,28)24-22(25)31-15-20(26)23-14-16-9-8-11-18(29-2)21(16)30-3/h6-12H,4-5,13-15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMDKNPINAHYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.